N-(4,4-difluorocyclohexyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(4,4-difluorocyclohexyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)10-8-13(9-11-15)18-14(19)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMYPJEDAILAQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C=CC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)cinnamamide typically involves the following steps:
Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by reacting 4,4-difluorocyclohexanone with ammonia or an amine under suitable conditions.
Coupling with cinnamic acid: The 4,4-difluorocyclohexylamine is then coupled with cinnamic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Synthesis of Cinnamamide Derivatives
The synthesis of N-(4,4-difluorocyclohexyl)cinnamamide typically involves the reaction of cinnamoyl chloride with an appropriate amine in an organic solvent like tetrahydrofuran. This method allows for the introduction of various substituents that can enhance the compound's biological activity. The structure-activity relationship (SAR) is crucial in determining how modifications to the compound can influence its efficacy and safety profile.
Antimicrobial Activity
Research has demonstrated that cinnamamide derivatives exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain cinnamamide derivatives possess minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Benzyl cinnamate | 537.81 | S. aureus |
| 4-isopropylbenzylcinnamide | 458.15 | S. epidermidis |
Anticancer Properties
This compound has been studied for its potential anticancer effects. Cinnamamide derivatives have shown to induce apoptosis in cancer cells by activating various pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . The ability to enhance the effectiveness of established chemotherapeutics like doxorubicin has also been noted, suggesting a role as an adjuvant therapy in cancer treatment .
Antioxidant Activity
The antioxidant properties of cinnamamide derivatives are linked to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is essential for protecting cells from damage that can lead to cancer and other diseases .
Therapeutic Implications
The diverse biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Agents : Due to their efficacy against resistant strains of bacteria, these compounds could be developed into new antibiotics.
- Cancer Therapeutics : Their ability to induce apoptosis and enhance the effects of existing chemotherapies positions them as potential candidates for cancer treatment.
- Antioxidants : Their protective effects against oxidative stress make them suitable for use in formulations aimed at preventing degenerative diseases.
Case Studies
Several case studies illustrate the application of cinnamamide derivatives in clinical settings:
- A study demonstrated the effectiveness of a series of cinnamamide derivatives in inhibiting the growth of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
- Another investigation focused on the anticancer properties of these compounds, showing that they could significantly reduce cell viability in melanoma cells compared to controls .
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-(4,4-difluorocyclohexyl)cinnamamide, highlighting differences in substituents, synthesis yields, and hypothesized applications:
Structural and Functional Differences
Substituent Effects on Bioactivity
- Cinnamamide vs. The 3,4,5-trimethoxybenzamido group increases lipophilicity, possibly improving membrane permeability compared to the simpler cinnamamide .
- Imidazole Carboxamide (AMG-bis-006):
The imidazole and 2-methylbenzyl groups in AMG-bis-006 suggest targeting of opioid receptors, where bulkier substituents may improve receptor selectivity .
Solubility and Pharmacokinetics
- The sulfonic acid derivative () exhibits high polarity due to its sulfonic acid and leucine moieties, favoring aqueous solubility and intravenous administration. In contrast, the cinnamamide’s lower polarity may enhance blood-brain barrier penetration for CNS targets .
Key Research Findings
Metabolic Stability
The 4,4-difluorocyclohexyl group in all analogs likely reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
Target Selectivity
Crystallographic Insights
Tools like SHELXL and Mercury () enable precise structural determination of analogs, critical for understanding conformational preferences and intermolecular interactions .
Q & A
Basic Research Question
- HPLC : Employ reverse-phase columns (C18) with acetonitrile/water gradients. For example, compound 71 showed tR = 4.3 min at 50% acetonitrile .
- Chiral Analysis : Use chiral HPLC or NMR derivatization (e.g., Mosher’s esters) to confirm enantiopurity, critical for analogs like 73 with stereocenters .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., 73 : m/z 464.2 for C₂₁H₂₉F₄N₃O₂S, Δ < 2 ppm) .
What methodologies assess the role of fluorine atoms in bioactive conformations?
Advanced Research Question
- Vector Analysis : Compare fluorine’s spatial orientation in active (53 ) vs. inactive analogs (61 , 62 ). Fluorines in 53 adopt a 1,4-diaxial arrangement, enhancing van der Waals contacts .
- Isosteric Replacement : Substitute fluorine with methyl/keto groups (e.g., 52 , 54 ) to isolate electronic vs. steric effects. 53 ’s higher activity vs. 54 underscores fluorine’s unique polarization .
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying regions where fluorine’s negative potential enhances binding .
How do researchers design analogs to probe the substrate-binding pocket of P-gp?
Advanced Research Question
- Scaffold Hybridization : Attach diverse groups (e.g., quinoline in 71 , tetrahydro-2H-pyran in 72 ) to the thiazole core while retaining the 4,4-difluorocyclohexyl moiety .
- Linker Optimization : Shorten or rigidify linkers (e.g., compare 53 vs. 63 ) to minimize entropy loss upon binding. 53 ’s direct amide linkage improves affinity vs. 63 ’s methylene spacer .
- Functional Assays : Pair ATPase inhibition with efflux assays (e.g., calcein-AM retention) to confirm P-gp modulation .
What analytical techniques troubleshoot low yields in amidation reactions?
Basic Research Question
- Reagent Screening : Test coupling agents (HATU vs. EDCI) and bases (DIPEA vs. TEA) for efficiency. Method A (HATU/DIPEA) achieved 78% yield for 108 .
- Byproduct Analysis : Use LC-MS to detect unreacted starting materials or side products (e.g., acylurea from HATU).
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility of 4,4-difluorocyclohexylamine, critical for 110 ’s 35% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
